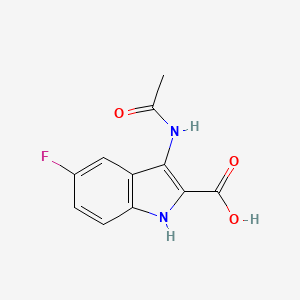

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid

Descripción

3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative characterized by a carboxylic acid group at position 2, an acetamido substituent at position 3, and a fluorine atom at position 4. Indole derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The fluorine atom at position 5 likely enhances metabolic stability and bioavailability, while the acetamido group may influence solubility and intermolecular interactions, such as hydrogen bonding.

Propiedades

IUPAC Name |

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYULBACYOKFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Friedel-Crafts Acylation

Friedel-Crafts acylation is a widely used method to introduce acyl groups onto aromatic systems, including indoles. In the case of this compound, this method can be adapted to introduce an acyl group at the C3 position of the indole ring.

- Procedure :

- Indole derivatives, such as 5-chloroindole-2-carboxylic acid, are reacted with acyl chlorides in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- The reaction is typically conducted under anhydrous conditions and monitored via thin-layer chromatography (TLC) to ensure completion.

Buchwald-Hartwig Coupling

This method involves the coupling of aryl halides with amines to form aryl amines, which can subsequently be converted into carboxamides.

- Procedure :

- A suitable indole derivative (e.g., 3-bromoindole-2-carboxylic acid) is reacted with an appropriate amine in the presence of a palladium catalyst.

- The reaction conditions usually require a base and are conducted under inert atmosphere to prevent oxidation.

Specific Synthesis Routes for this compound

Synthesis from Indole Derivatives

The synthesis of this compound can be achieved through a multi-step process involving several key intermediates:

-

- Begin with 5-fluoroindole or its derivatives.

Summary Table of Synthesis Routes

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Aluminum chloride, acetic anhydride | Acetamido derivative |

| 2 | Buchwald-Hartwig Coupling | Palladium catalyst, base | Amino-substituted indole |

| 3 | Hydrolysis | Aqueous NaOH | Final carboxylic acid |

Research Findings and Optimization

Recent studies have focused on optimizing the synthesis of indole derivatives to improve yields and reduce reaction times. For instance, modifications in solvent choice and reaction temperature have shown significant impacts on product formation rates and purity levels.

Key Findings

The use of microwave-assisted synthesis has been reported to enhance reaction efficiency.

Alternative coupling agents (e.g., EDC·HCl) have been explored for their effectiveness in amide bond formation.

Análisis De Reacciones Químicas

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

Substitution: The fluoro group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino and fluoro groups play a crucial role in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid and related indole derivatives:

Research Findings and Implications

- Positional Effects: Fluorine at position 5 (as in the target compound) improves metabolic stability compared to non-fluorinated analogs, while substituents at position 3 (e.g., acetamido vs. triazole) modulate solubility and target affinity .

- Carboxylic Acid Utility : The carboxylic acid at position 2 enables salt formation or coordination chemistry, which is advantageous in drug formulation or metal-organic framework (MOF) synthesis .

- Synthetic Challenges : Low yields (e.g., 42% in ) highlight the need for optimized protocols for introducing bulky groups like triazoles .

Actividad Biológica

3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an indole ring substituted with an acetamido group at the 3-position and a fluoro group at the 5-position. This configuration is crucial for its biological activity, as the presence of fluorine can enhance the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 240.21 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Target Interactions

Indole derivatives, including this compound, are known to interact with multiple biological receptors. This compound has shown potential as an inhibitor of HIV-1 integrase, a critical enzyme in the life cycle of HIV. The indole core and carboxyl group play significant roles in binding to metal ions within the active site of the integrase, facilitating inhibition.

Biochemical Pathways

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : It has been reported to inhibit HIV-1 integrase effectively, with IC values indicating strong binding affinity (IC as low as 0.13 μM in optimized derivatives) .

- Anti-inflammatory Effects : The compound modulates immune responses, reducing inflammation in experimental models.

- Antimicrobial Properties : It demonstrates activity against various pathogens, showcasing its potential as an antimicrobial agent.

Case Studies

- HIV Integrase Inhibition :

-

Antioxidant Activity :

- In vitro assays revealed that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

-

Antitumor Activity :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of cell signaling pathways involved in apoptosis.

Cellular Effects

The compound affects cellular processes by:

- Modulating gene expression related to inflammatory responses.

- Influencing cellular metabolism through interactions with key enzymes involved in metabolic pathways.

Dosage Effects in Animal Models

In animal studies, varying doses of this compound produced different effects:

- Low Doses : Beneficial effects observed include reduced inflammation and improved immune responses.

- High Doses : Potential toxicity was noted, necessitating careful dosage management in therapeutic applications.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-1H-indole-3-carboxylic acid | Lacks acetamido group | Moderate antiviral activity |

| 3-Acetylamino-1H-indole-2-carboxylic acid | Lacks fluoro group | Reduced efficacy compared to target compound |

Q & A

Q. What are the standard synthetic routes for preparing 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid, and how can reaction efficiency be optimized?

Answer: A common method involves multi-step functionalization of indole precursors. For example, fluorination at the 5-position can be achieved via electrophilic substitution using fluorine gas or fluorinating agents like Selectfluor®. Acetamido and carboxylic acid groups are introduced via acylation (e.g., acetic anhydride) and hydrolysis, respectively. Reaction efficiency can be optimized by:

- Temperature control : Reflux in acetic acid with sodium acetate (as in analogous indole syntheses) ensures proper activation of intermediates .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may accelerate acylation.

- Purification : Column chromatography or recrystallization from acetic acid improves yield and purity .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

Answer: Purity is evaluated using:

- HPLC : A C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) resolves impurities; UV detection at 254 nm is typical for indole derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., acetamido proton at δ ~2.1 ppm, indole aromatic protons between δ 6.8–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ at m/z 266.07 for C₁₁H₉FN₂O₃) .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Answer: Challenges include:

- Crystal twinning : Common in fluorinated indoles due to planar stacking. SHELXL can refine twinned data using the TWIN command .

- Disorder in acetamido groups : Partial occupancy refinement in SHELXL resolves dynamic disorder .

- Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions (e.g., carboxylic acid dimerization) to validate packing models .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, solubility) of fluorinated indole derivatives?

Answer: Contradictions in LogP (e.g., 1.63 in vs. computational predictions) arise from measurement methods. To resolve:

- Experimental LogP : Use the shake-flask method with octanol/water partitioning, validated by HPLC quantification .

- Solubility : pH-dependent studies (e.g., buffered solutions from pH 1–13) identify ionization effects. For example, the carboxylic acid group increases solubility above pH 4.5 .

- Computational validation : Tools like ACD/Labs or Molinspiration cross-check experimental data with predicted parameters .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

Answer: Key approaches include:

- Fluorine substitution : Compare 5-fluoro vs. 5-trifluoromethyl analogs (e.g., ) to assess electron-withdrawing effects on bioactivity.

- Carboxylic acid bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to evaluate metabolic stability .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase active sites) .

Q. How can researchers mitigate competing side reactions during the synthesis of fluorinated indole derivatives?

Answer:

- Protecting groups : Temporarily block the indole nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired acylation .

- Low-temperature fluorination : Perform electrophilic fluorination at -78°C to minimize polyfluorination .

- In situ monitoring : Use FTIR or LC-MS to detect intermediates and optimize reaction quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.